3,4-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol
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Overview
Description
3,4-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol is a chemical compound that belongs to the class of benzyl alcohols It is characterized by the presence of a phenyl group substituted with two methoxy groups at positions 3 and 4, and a pyrrolyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 3,4-dimethoxybenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: 3,4-Dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methane.
Substitution: Products depend on the nucleophile used, such as 3,4-dihydroxyphenyl-(1-methyl-2-pyrrolyl)methanol if methoxy groups are replaced by hydroxyl groups.
Scientific Research Applications
3,4-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylmethanol: Lacks the pyrrolyl group, making it less complex.
1-Methyl-2-pyrrolylmethanol: Lacks the dimethoxyphenyl group, resulting in different chemical properties.
Uniqueness
3,4-Dimethoxyphenyl-(1-methyl-2-pyrrolyl)methanol is unique due to the combination of the dimethoxyphenyl and pyrrolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C14H17NO3/c1-15-8-4-5-11(15)14(16)10-6-7-12(17-2)13(9-10)18-3/h4-9,14,16H,1-3H3 |
InChI Key |
UKMVKKMMPIMLMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(C2=CC(=C(C=C2)OC)OC)O |
Origin of Product |
United States |
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